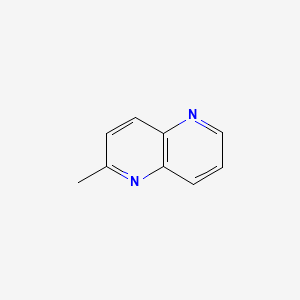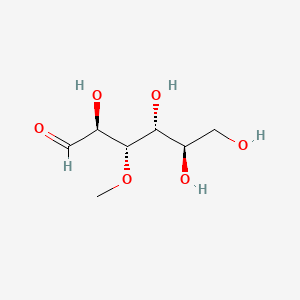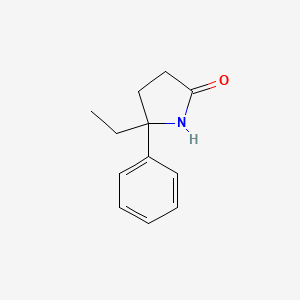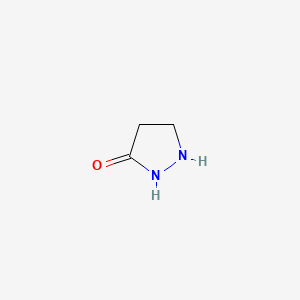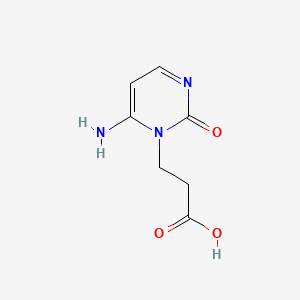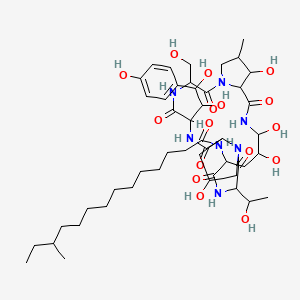
Phenylmethylbarbituric acid
Übersicht
Beschreibung
Phenylmethylbarbituric acid, also known as Heptobarbital, Mephebarbital, Methylphenylbarbital, Rutonal, and 5-Methyl-5-phenylbarbituric acid, is a member of the barbiturates .
Synthesis Analysis
Phenylmethylbarbituric acid can be synthesized from phenobarbital . The synthesis of barbituric acid derivatives has been studied over the last ten years .Chemical Reactions Analysis
Barbituric acid derivatives, including Phenylmethylbarbituric acid, have been synthesized from phenobarbital . These compounds have a wide range of applications in the synthesis of diverse classes of compounds like heterocyclic, carbocyclic, and synthetic alkaloids .Physical And Chemical Properties Analysis
Phenylmethylbarbituric acid is a slightly bitter crystal that is practically insoluble in water but soluble in alcohol, ether, and aqueous solutions of the alkalies .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Activity
Phenylmethylbarbituric acid and its derivatives are extensively used in the synthesis of various biologically active compounds. A study by Masoud et al. (2020) revealed the synthesis of ligands derived from barbituric acid, which were tested for their anticancer, antimicrobial, and antioxidant activities. The results indicated potential applications in breast cancer treatment and as potent antibiotics.
Antiepileptic Drug Development
The development of antiepileptic drugs (AEDs) has been significantly influenced by the chemical structure of barbituric acid derivatives like phenobarbital. Bialer and Smith (2012) discussed how the success of phenobarbital, a barbituric acid derivative, impacted the design of subsequent AEDs, leading to the development of diverse chemical structures in newer AEDs.
Anticancer Research
Merbarone, a derivative of thiobarbituric acid, shows promise in cancer treatment. A study by Khélifa and Beck (1999) found that Merbarone induces apoptosis in leukemic cells, indicating its potential as an anticancer drug. This showcases the broader implications of barbituric acid derivatives in medical research, particularly in oncology.
Molecular Structure and Reaction Studies
Research into the molecular structure and reactions of barbituric acid derivatives is ongoing. For instance, Wang et al. (2013) conducted a study on 1-phenyl-2-thiobarbituric acid, investigating its tautomerism and methylation reactions. This type of research provides valuable insights into the chemical properties and potential applications of these compounds.
Multicomponent Reactions in Organic Chemistry
Barbituric acid derivatives, including phenylmethylbarbituric acid, are significant in organic synthesis, particularly in multicomponent reactions. Ziarani et al. (2021) highlighted the use of barbituric acid in the synthesis of polyheterocyclic, natural, medicinal compounds, and organic sensors, demonstrating the compound's versatility in chemical synthesis.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
5-methyl-5-phenyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-11(7-5-3-2-4-6-7)8(14)12-10(16)13-9(11)15/h2-6H,1H3,(H2,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAOZCAKUIANSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00226900 | |
| Record name | Phenylmethylbarbituric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00226900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylmethylbarbituric acid | |
CAS RN |
76-94-8 | |
| Record name | 5-Methyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethylbarbituric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptobarbital | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80543 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenylmethylbarbituric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00226900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-5-phenylbarbituric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.905 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLMETHYLBARBITURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFR227X6YY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Heptobarbital induce cytochrome P450 2B1 activity, and what are the potential consequences?
A1: While the provided research doesn't specifically detail the mechanism of Heptobarbital's action on cytochrome P450 2B1, it does demonstrate a strong correlation between the induction of this enzyme and toxicity in chick embryos. [] Heptobarbital, like other barbiturates, likely increases the expression of the CYP2B1 gene, leading to higher levels of the enzyme in the liver. This can result in the accelerated metabolism of other drugs metabolized by CYP2B1, potentially leading to therapeutic failure or altered drug interactions. Further research is needed to elucidate the precise molecular mechanisms involved.
Q2: The provided research mentions evaluating barbiturates for their inductive and toxic slopes related to P450 2B1-like activity. What is the significance of studying these slopes?
A2: Analyzing the inductive and toxic slopes of Heptobarbital, in this case, using the probe substrate pentoxyresorufin, helps researchers understand the dose-response relationship for both its enzyme-inducing effects and its toxicity. [] A steeper inductive slope suggests that small dose increases lead to significant increases in enzyme activity. Conversely, a steeper toxic slope indicates that small dose increases lead to substantial increases in toxicity. This information is crucial for determining therapeutic windows and understanding the potential risks associated with different dosages.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



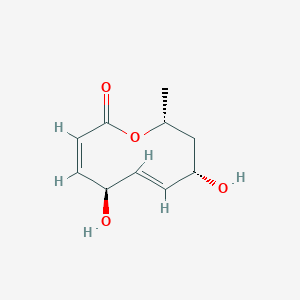
![2-[(6-chloro-2-oxo-4-propyl-1-benzopyran-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B1205027.png)



